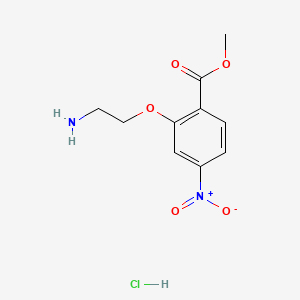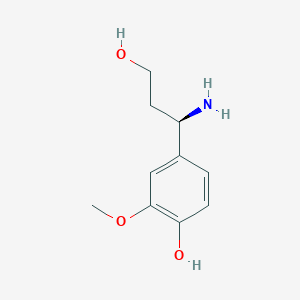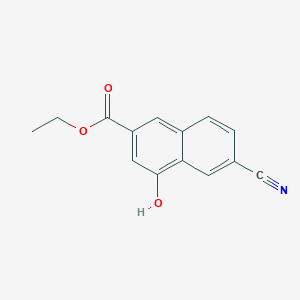![molecular formula C22H25NO4 B13921760 9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate](/img/structure/B13921760.png)
9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate is a chemical compound with a complex structure that includes a fluorenylmethyl group and a carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate typically involves the reaction of fluorenylmethyl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluorenylmethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate involves its ability to act as a protecting group for amines. The fluorenylmethyl group stabilizes the amine, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under specific conditions, releasing the free amine.
Comparación Con Compuestos Similares
Similar Compounds
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- 9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride
Uniqueness
What sets 9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate apart from similar compounds is its specific structure, which provides unique reactivity and stability. The presence of the fluorenylmethyl group and the carbamate moiety allows for selective protection and deprotection of amines, making it highly valuable in complex organic synthesis.
Propiedades
Fórmula molecular |
C22H25NO4 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-12,15,20H,13-14H2,1-3H3,(H,23,25)/t15-/m0/s1 |
Clave InChI |
MWRZFXOQMUTNRK-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)(C)OC[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)(C)OCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B13921732.png)




